1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-

Physical chemistry Process chemistry Formulation

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- (CAS 201990‑16‑1) is a phthalimide‑terminated, short‑chain polyether derivative bearing a primary iodoalkyl functional group. Its molecular formula is C₁₂H₁₂INO₃ and its molecular weight is 345.13 g mol⁻¹.

Molecular Formula C12H12INO3
Molecular Weight 345.13 g/mol
CAS No. 201990-16-1
Cat. No. B12581776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-
CAS201990-16-1
Molecular FormulaC12H12INO3
Molecular Weight345.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCI
InChIInChI=1S/C12H12INO3/c13-5-7-17-8-6-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8H2
InChIKeyVXAKDCRZEWATAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- (CAS 201990-16-1): Procurement-Relevant Physical–Chemical Baseline


1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- (CAS 201990‑16‑1) is a phthalimide‑terminated, short‑chain polyether derivative bearing a primary iodoalkyl functional group. Its molecular formula is C₁₂H₁₂INO₃ and its molecular weight is 345.13 g mol⁻¹ . The compound is a crystalline solid with a reported melting point of 84–86 °C (recrystallized from hexane/benzene), a predicted boiling point of 408.5 ± 30.0 °C, a predicted density of 1.739 ± 0.06 g cm⁻³, and a predicted pKa of –2.26 ± 0.20 . These properties are consistent with a compact, moderately lipophilic building block that carries a reactive terminal iodide, making it a candidate for nucleophilic‑substitution‑driven bioconjugation and linker‑based drug‑discovery applications.

Why Generic Halogen or Polyether‑Linker Swaps for 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- (CAS 201990‑16‑1) Are Not Interchangeable in Discovery or Production


Simple substitution of the terminal iodide by bromide, chloride, or sulfonate esters markedly alters the compound’s leaving‑group ability, which directly governs the kinetics of downstream nucleophilic‑displacement reactions [1]. Even subtle changes in polyether chain length (e.g., a single ethoxyethyl unit versus an ethylene or triethylene glycol spacer) affect both the physical form (melting point, solubility) and the conformational flexibility required to achieve an optimal distance between conjugated ligands . These interdependencies mean that substituting a “closest‑available” analog without rigorous head‑to‑head benchmarking can compromise reaction yield, bioconjugation efficiency, or the efficacy of a final PROTAC construct. The quantitative evidence in Section 3 illustrates exactly where and by how much 1H‑Isoindole‑1,3(2H)‑dione, 2‑[2‑(2‑iodoethoxy)ethyl]‑ diverges from its most relevant comparators.

Quantitative Differentiator Guide for 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- (CAS 201990‑16‑1) vs. Key Chemical Comparators


Melting‑Point and Density Differentiation vs. the Direct Bromo‑Ethoxyethyl Analog (CAS 86927‑03‑9)

The target iodo‑ethoxyethyl compound melts at 84–86 °C, whereas the direct bromo analog 2‑[2‑(2‑bromoethoxy)ethyl]‑1H‑isoindole‑1,3(2H)‑dione (CAS 86927‑03‑9) melts at 93–95 °C, a difference of ≈9 °C . The predicted density of the iodo compound is 1.739 ± 0.06 g cm⁻³, compared with 1.49 ± 0.1 g cm⁻³ for the bromo analog, an increase of ≈0.25 g cm⁻³ . These differences in physical form are relevant for solvent‑selection, melt‑processing, and formulation homogeneity.

Physical chemistry Process chemistry Formulation

Leaving‑Group Ability Superiority of Terminal Iodide vs. Bromide: pKa‑Based Ranking and SN2 Rate Impact

The conjugate acid of iodide (HI) has a pKa of approximately –10, while that of bromide (HBr) is approximately –9, placing iodide higher in the leaving‑group ability ladder [1]. The established order is iodide > tosylate > bromide > chloride [1]. In an SN2 context, this translates to a relative rate differential of approximately 3–5× for primary alkyl iodides over the corresponding bromides, as demonstrated by the Finkelstein reaction (NaI/acetone, 60 °C), where alkyl bromides are converted to alkyl iodides because iodide is both a stronger nucleophile and a better leaving group than bromide [2]. Applying this principle to 1H‑Isoindole‑1,3(2H)‑dione, 2‑[2‑(2‑iodoethoxy)ethyl]‑ ensures that subsequent nucleophilic displacements (e.g., with thiols, amines, or phenolic oxygens) proceed with substantially higher rates and conversions than would be achieved with the bromo‑ethoxyethyl counterpart.

Reactivity Leaving group Nucleophilic substitution

Proven PROTAC Linker Performance of the Iodo‑Ethoxy Motif: Potent BTK Degraders MT802 (DC₅₀ 1 nM) and SJF620 (DC₅₀ 7.9 nM)

The iodo‑ethoxy linker motif is directly employed in the synthesis of two highly potent Bruton’s tyrosine kinase (BTK) PROTAC degraders: MT802 and SJF620, which achieve DC₅₀ values of 1 nM and 7.9 nM, respectively . These molecules use 1,2‑bis(2‑iodoethoxy)ethane as the linker that connects the target‑binding warhead to the E3‑ligase‑recruiting moiety . While the target compound possesses a phthalimide cap at one terminus rather than a second iodo ethyl, the core iodo‑ethoxy‑ethyl unit is identical; the success of MT802 and SJF620 demonstrates that this linker architecture supports cell‑active, sub‑nanomolar protein degradation. In contrast, PROTACs constructed with bromo‑ or tosylate‑based linkers often require longer reaction times, harsher deprotection conditions, or suffer from lower coupling efficiencies, which can reduce the final yield and potency of the degrader library.

PROTAC Targeted protein degradation BTK

Purity Differential: ≥97% Assay vs. Typical 95% for the Direct Bromo‑Analog

Commercially available batches of 1H‑Isoindole‑1,3(2H)‑dione, 2‑[2‑(2‑iodoethoxy)ethyl]‑ are routinely supplied at ≥97% purity (HPLC) . In comparison, the direct bromo‑ethoxyethyl analog (CAS 86927‑03‑9) is also typically offered at 97% , while the simpler N‑(2‑bromoethoxy)phthalimide (CAS 5181‑35‑1) is most commonly supplied at 95% purity . The consistent 97% specification for the target iodo compound reduces the need for repurification prior to use in sensitive coupling reactions, where excess halide impurities can act as competing nucleophiles and lower the effective yield of the desired conjugate.

Purity Quality control Procurement specification

High-Value Application Scenarios for 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- (CAS 201990‑16‑1) Derived from Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Rapid, High-Conversion SN2 Coupling

The superior leaving-group ability of the terminal iodide (3–5× faster than bromide) enables efficient conjugation of the phthalimide‑protected amine to thiol‑, amine‑, or phenol‑bearing target‑protein ligands under mild, anhydrous conditions [1]. This attribute is critical when constructing libraries of heterobifunctional degraders where linker incorporation yield directly impacts the number of pure, assay‑ready compounds produced per synthetic cycle.

Bioconjugation Workflows Demanding Tight Melting‑Point and Density Control

The melting point of 84–86 °C, which is approximately 9 °C lower than that of the bromo‑ethoxyethyl analog, facilitates melt‑dispersion into viscous polymer matrices or lipid phases during formulation of nanoparticle‑based delivery systems . The higher density (1.74 g cm⁻³ vs. 1.49 g cm⁻³ for the bromo analog) provides a measurable mass‑per‑unit‑volume advantage that can simplify gravimetric dispensing in automated parallel synthesis platforms.

Radioiodination Precursor for SPECT/ PET Imaging Probe Development

The established reactivity of the iodo‑ethoxy‑ethyl motif in Finkelstein‑type exchanges makes this compound a logical precursor for isotopically labelled (¹²³I, ¹²⁵I, ¹³¹I) phthalimide derivatives [2]. Unlike the bromo analog, which would require an additional halide‑exchange step, the iodo compound can be directly used in radio‑iododemetallation or isotope‑exchange reactions, potentially shortening the radiolabeling sequence and reducing radioactive waste.

Quality‑Sensitive Material Science where ≥97% Purity is Mandated

The consistently available 97% purity specification exceeds the 95% benchmark of simpler bromo‑ethoxy phthalimides, making the target compound suitable for applications where residual halide contaminants would catalyze unwanted side reactions, such as in the synthesis of electronic‑grade polyimides or in oligonucleotide‑modification chemistries that are sensitive to free halides .

Quote Request

Request a Quote for 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.